(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone
Description
(3-(1H-Benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone is a synthetic organic compound featuring a pyrrolidine ring substituted with a benzo[d]imidazole moiety and a 3-chloro-4-fluorophenyl ketone group. This structure combines aromatic, heterocyclic, and halogenated elements, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(3-chloro-4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O/c19-14-9-12(5-6-15(14)20)18(24)22-8-7-13(10-22)23-11-21-16-3-1-2-4-17(16)23/h1-6,9,11,13H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPKWUURSYEUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone typically involves multi-step organic reactions One common approach is to start with the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzimidazole intermediate
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring would yield N-oxides, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone: has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving benzimidazole derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or blocking receptor binding.
Comparison with Similar Compounds
(1H-Benzo[d]imidazol-1-yl)(2-chloro-4-nitrophenyl)methanone (CAS: 303136-48-3)
2-(1-(3-Oxo-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide
- Structure: Contains a phenylpropanone chain instead of chloro-fluorophenyl.
- The carboxamide group enhances hydrogen-bonding capacity, critical for target engagement .
Halogenated Phenyl Derivatives
N-(3-Chloro-4-fluorophenyl)-4,5-difluoro-2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazole-7-carboxamide
- Structure : Shares the 3-chloro-4-fluorophenyl group but includes a morpholine-substituted carboxamide.
- Therapeutic Potential: Likely targets JAK-STAT pathways, as morpholine derivatives are common in kinase inhibitors. Higher fluorine content may improve blood-brain barrier penetration .
Phenyl (2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazol-1-yl)methanone (P3)
- Structure : Substitutes chloro-fluorophenyl with a trimethoxyphenyl group.
- Functional Role : Demonstrated corrosion inhibition (88% efficiency in 5.0 M HCl) due to methoxy groups’ electron-donating effects, which enhance adsorption on metal surfaces .
Benzoimidazole Derivatives with Additional Functional Groups
(E)-(1H-Benzo[d]imidazol-1-yl)(4-((substituted benzylidene)amino)phenyl)methanone
{4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone
- Structure: Replaces pyrrolidine with piperazine and adds a thienopyrazole ring.
- Synthesis: Utilizes 3-bromothiophene-2-carboxylic acid, highlighting versatility in heterocyclic integration. Potential applications in anti-inflammatory or anticancer therapies .
Biological Activity
The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
This compound features a benzo[d]imidazole moiety linked to a pyrrolidine ring and a chloro-fluorinated phenyl group. The structural characteristics suggest possible interactions with various biological targets, which may lead to diverse pharmacological effects.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical signaling pathways. The benzimidazole moiety is known for its role in kinase inhibition, which is significant given the involvement of kinases in cancer and inflammatory diseases .
Anticancer Activity
Numerous studies have indicated that derivatives of benzimidazole exhibit anticancer properties . The compound's design may enhance its ability to inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, research has shown that similar compounds can effectively inhibit the proliferation of cancer cells in vitro.
Antimicrobial Activity
The presence of halogen substituents (chlorine and fluorine) on the phenyl ring suggests potential antimicrobial activity . Compounds with similar structures have demonstrated effectiveness against various bacterial strains. Preliminary studies indicate that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific data on this compound's efficacy is still needed .
Case Studies
- In Vitro Studies on Anticancer Efficacy
- Antimicrobial Testing
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substitution Patterns : The presence of halogen atoms on the phenyl ring increases lipophilicity, which can enhance membrane permeability and bioavailability.
- Functional Group Modifications : Variations in the substituents attached to the benzimidazole or pyrrolidine moieties can significantly alter biological activity, allowing for targeted therapeutic effects .
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone, and how can reaction conditions be optimized for yield improvement?
- Methodology :
- Route 1 : Coupling of 1H-benzo[d]imidazole with a pre-functionalized pyrrolidine intermediate, followed by reaction with 3-chloro-4-fluorobenzoyl chloride. Key parameters include temperature control (60–80°C) and use of a base like triethylamine to neutralize HCl byproducts .
- Route 2 : Direct Buchwald-Hartwig amination between a halogenated pyrrolidine derivative and benzoimidazole under palladium catalysis (e.g., Pd(OAc)₂ with Xantphos ligand) .
- Optimization : Use design of experiments (DoE) to evaluate solvent polarity (DMF vs. THF), stoichiometry, and reaction time. For example, microwave-assisted synthesis reduces reaction time by 40% while maintaining yields >85% .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what are the critical spectral markers?
- Methodology :
- ¹H/¹³C NMR : Confirm regioselectivity of the pyrrolidine-benzoimidazole linkage. Key markers include:
- Aromatic protons (δ 7.2–8.1 ppm for benzoimidazole and fluorophenyl groups).
- Pyrrolidine N-CH₂ protons (δ 3.5–4.0 ppm) .
- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error.
- FT-IR : Identify carbonyl stretching (C=O at ~1680 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity, particularly targeting kinase or GPCR pathways?
- Methodology :
- Kinase inhibition : Use HTRF® kinase assays (e.g., EGFR or JAK2) at 1–10 µM concentrations, with staurosporine as a positive control.
- GPCR binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for histamine receptors) to measure IC₅₀ values .
- Cytotoxicity : MTT assays on HEK293 or HeLa cells to rule out nonspecific toxicity at bioactive concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity of this compound?
- Methodology :
- Analog synthesis : Introduce substituents on the benzoimidazole ring (e.g., electron-withdrawing groups at C5/C6) or modify the pyrrolidine spacer (e.g., replacing with piperidine).
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (fluorophenyl carbonyl) and hydrophobic pockets .
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Methodology :
- Re-evaluate docking parameters : Adjust protonation states (e.g., imidazole nitrogen) in molecular docking (AutoDock Vina) to better align with physiological pH .
- MD simulations : Run 100-ns simulations to assess protein-ligand stability, focusing on solvent-exposed regions that may reduce binding affinity .
- Experimental validation : Use SPR (surface plasmon resonance) to measure binding kinetics (kₐ, k𝒹) and compare with docking scores .
Q. What strategies are employed in crystallizing this compound for X-ray diffraction studies, given its structural complexity?
- Methodology :
- Solvent screening : Use high-throughput vapor diffusion with 96-well plates (e.g., Hampton Crystal Screen) to identify optimal conditions (e.g., PEG 3350 + 0.1 M Tris pH 8.5) .
- Cryoprotection : Soak crystals in 25% glycerol before flash-cooling in liquid nitrogen.
- Data collection : Synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.5 Å) structure determination .
Q. What metabolic stability assays are critical for advancing this compound to in vivo studies?
- Methodology :
- Microsomal stability : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH, monitoring parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess IC₅₀ values .
- Plasma protein binding : Equilibrium dialysis to measure free fraction (fu) and adjust dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
